molecular formula C8H2N4O6 B150015 5,7-Dinitroquinoxaline-2,3-dione CAS No. 125910-83-0

5,7-Dinitroquinoxaline-2,3-dione

Cat. No.: B150015
CAS No.: 125910-83-0
M. Wt: 250.12 g/mol
InChI Key: MJMJVOWTLOXTME-UHFFFAOYSA-N
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Preparation Methods

The synthesis of MNQX involves the condensation of 2-methyl-5-nitroaniline and 5-methoxyindole in the presence of triethylamine and sulfuric acid. The resulting product is then reduced to MNQX using sodium dithionite

Chemical Reactions Analysis

MNQX undergoes several types of chemical reactions, including:

    Oxidation: MNQX can be oxidized under specific conditions, leading to the formation of various oxidation products.

    Reduction: The reduction of MNQX typically involves reagents like sodium dithionite, which reduces the nitro groups to amino groups.

    Substitution: MNQX can undergo substitution reactions, particularly at the nitro groups, where they can be replaced by other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium dithionite. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

MNQX has a wide range of applications in scientific research, particularly in the fields of neuroscience and pharmacology. It has been used to study the mechanisms underlying synaptic plasticity, learning, and memory. Additionally, MNQX has been investigated for its potential therapeutic applications in neurological disorders such as ischemic stroke, traumatic brain injury, and Alzheimer’s disease.

Mechanism of Action

MNQX exerts its effects by binding to the glycine site of the N-methyl-D-aspartate receptor, thereby inhibiting its activation. This inhibition prevents the influx of calcium ions, which is crucial for the receptor’s role in synaptic plasticity and neurotransmission. MNQX also acts as an antagonist at the AMPA and kainate receptors, although with less potency .

Comparison with Similar Compounds

MNQX is structurally related to other quinoxaline derivatives, such as CNQX (6-cyano-7-nitroquinoxaline-2,3-dione). While both compounds act as antagonists at the N-methyl-D-aspartate receptor, MNQX is more potent at the glycine site compared to CNQX . Other similar compounds include DNQX (6,7-dinitroquinoxaline-2,3-dione) and NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline), which also act as antagonists at ionotropic glutamate receptors.

Conclusion

MNQX is a valuable compound in scientific research, particularly in the study of neurological processes and potential therapeutic applications. Its unique properties and potent antagonistic effects on the N-methyl-D-aspartate receptor make it a significant tool for understanding synaptic plasticity and neurotransmission.

Properties

IUPAC Name

5,7-dinitroquinoxaline-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2N4O6/c13-7-8(14)10-6-4(9-7)1-3(11(15)16)2-5(6)12(17)18/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJMJVOWTLOXTME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=NC(=O)C(=O)N=C21)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20154993
Record name 5,7-Dinitroquinoxaline-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20154993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125910-83-0
Record name 5,7-Dinitroquinoxaline-2,3-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125910830
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,7-Dinitroquinoxaline-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20154993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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